![molecular formula C20H29N3O4 B7536183 N-[1-(2-methoxyphenyl)piperidin-4-yl]-4-morpholin-4-yl-4-oxobutanamide](/img/structure/B7536183.png)
N-[1-(2-methoxyphenyl)piperidin-4-yl]-4-morpholin-4-yl-4-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2-methoxyphenyl)piperidin-4-yl]-4-morpholin-4-yl-4-oxobutanamide, commonly known as MOR-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. MOR-1 is a selective antagonist of the μ-opioid receptor, which is involved in pain regulation and addiction pathways in the central nervous system. In
Mécanisme D'action
MOR-1 acts as a selective antagonist of the μ-opioid receptor, blocking the receptor's activity and preventing the binding of endogenous opioids. This results in the inhibition of pain signaling and the reduction of reward pathways associated with addiction. MOR-1 has also been shown to modulate the activity of other neurotransmitter systems, such as dopamine and glutamate, which are involved in pain and addiction pathways.
Biochemical and Physiological Effects:
MOR-1 has been shown to have significant effects on pain and addiction pathways in animal models. In studies using MOR-1 as an antagonist of the μ-opioid receptor, researchers have observed a reduction in pain sensitivity and a decrease in the reinforcing effects of drugs of abuse. MOR-1 has also been shown to have anti-inflammatory effects, making it a potential treatment for conditions such as arthritis and inflammatory bowel disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MOR-1 in lab experiments is its high affinity and selectivity for the μ-opioid receptor, making it a reliable tool for studying the receptor's function. MOR-1 is also available in high purity and can be synthesized in large quantities, allowing for consistent results across experiments. However, one limitation of using MOR-1 is its potential off-target effects on other neurotransmitter systems, which may complicate the interpretation of results.
Orientations Futures
There are several future directions for research on MOR-1. One area of interest is the development of novel μ-opioid receptor antagonists based on the structure of MOR-1, with the goal of creating more potent and selective compounds. Another area of research is the investigation of the effects of MOR-1 on other neurological conditions, such as depression and anxiety. Additionally, the potential therapeutic applications of MOR-1 in pain management and addiction treatment warrant further exploration.
Méthodes De Synthèse
The synthesis of MOR-1 involves the reaction of 4-morpholinecarboxylic acid with 1-(2-methoxyphenyl)piperidin-4-ylamine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the intermediate amide. This intermediate is then reacted with 4-oxobutanoic acid to yield the final product, MOR-1. The synthesis of MOR-1 has been optimized to produce high yields and purity, making it a reliable compound for scientific research.
Applications De Recherche Scientifique
MOR-1 has been widely used in scientific research to study the μ-opioid receptor and its role in pain regulation and addiction pathways. MOR-1 has been shown to have high affinity and selectivity for the μ-opioid receptor, making it a valuable tool for studying the receptor's function. MOR-1 has also been used to study the effects of μ-opioid receptor antagonists on pain and addiction pathways, with promising results.
Propriétés
IUPAC Name |
N-[1-(2-methoxyphenyl)piperidin-4-yl]-4-morpholin-4-yl-4-oxobutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O4/c1-26-18-5-3-2-4-17(18)22-10-8-16(9-11-22)21-19(24)6-7-20(25)23-12-14-27-15-13-23/h2-5,16H,6-15H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTILLQNIPGCNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCC(CC2)NC(=O)CCC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-methoxyphenyl)piperidin-4-yl]-4-morpholin-4-yl-4-oxobutanamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.